molecular formula C10H16N2O B13634937 6-(Pentyloxy)pyridin-3-amine

6-(Pentyloxy)pyridin-3-amine

Cat. No.: B13634937
M. Wt: 180.25 g/mol
InChI Key: ZHHNNJUALXMOPP-UHFFFAOYSA-N
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Description

6-(Pentyloxy)pyridin-3-amine is an organic compound that belongs to the class of aminopyridines It is characterized by a pyridine ring substituted with a pentyloxy group at the 6-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pentyloxy)pyridin-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 6-chloropyridin-3-amine with pentanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Pentyloxy)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The pentyloxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve the use of alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkoxy-substituted pyridines.

Scientific Research Applications

6-(Pentyloxy)pyridin-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Pentyloxy)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Benzyloxy)pyridin-3-amine
  • 6-(Methoxy)pyridin-3-amine
  • 6-(Ethoxy)pyridin-3-amine

Comparison

Compared to its analogs, 6-(Pentyloxy)pyridin-3-amine has a longer alkoxy chain, which can influence its physical and chemical properties. This difference can affect its solubility, reactivity, and interaction with biological targets, making it unique for specific applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

6-pentoxypyridin-3-amine

InChI

InChI=1S/C10H16N2O/c1-2-3-4-7-13-10-6-5-9(11)8-12-10/h5-6,8H,2-4,7,11H2,1H3

InChI Key

ZHHNNJUALXMOPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=NC=C(C=C1)N

Origin of Product

United States

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